

comparing different vendor Ezh2-AF647 antibody performance

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Compound of Interest

Compound Name: Ezh2-AF647

Cat. No.: B12365153

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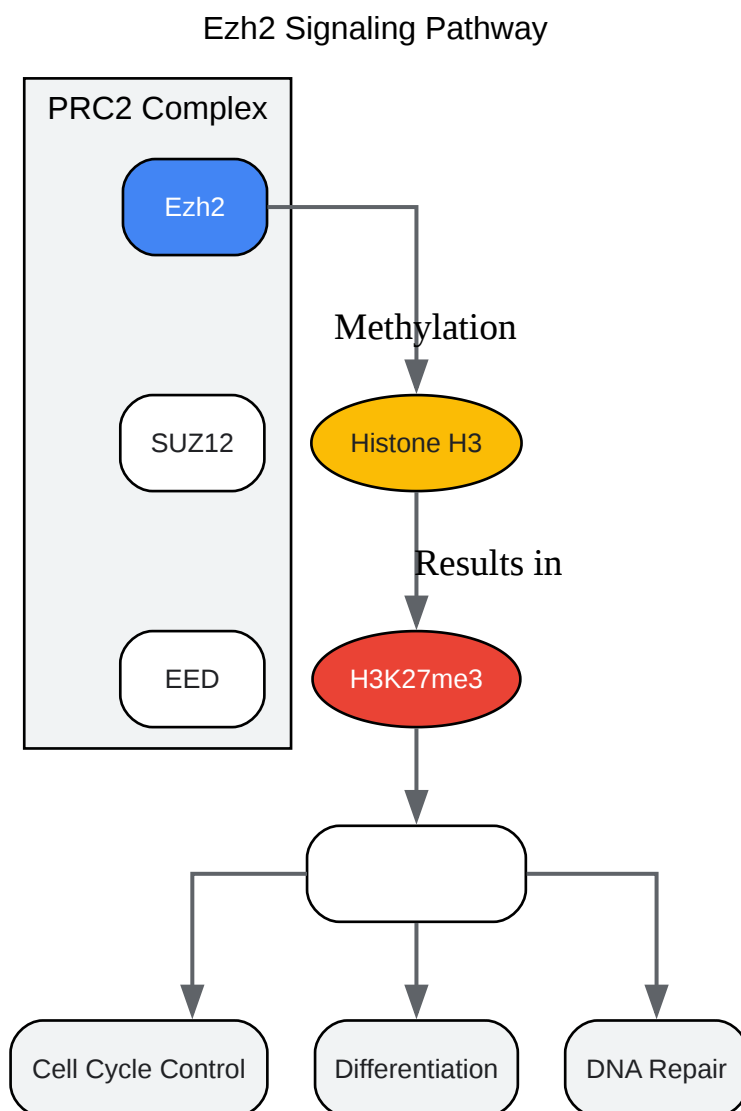
A Comparative Guide to Ezh2-AF647 Antibody Performance

For researchers in immunology, cancer biology, and developmental biology, accurate and reliable detection of the Enhancer of zeste homolog 2 (Ezh2) protein is critical. Ezh2, a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), plays a pivotal role in epigenetic gene silencing, cell proliferation, and differentiation.[1][2][3][4][5] The use of Alexa Fluor 647 (AF647) conjugated Ezh2 antibodies allows for direct detection in various applications, streamlining experimental workflows.

This guide provides a comparative overview of commercially available **Ezh2-AF647** antibodies from different vendors. Due to the limited availability of direct head-to-head comparison studies, this guide synthesizes information from manufacturer datasheets and available public data to aid researchers in selecting the most suitable antibody for their specific experimental needs.

Ezh2 Signaling Pathway

Ezh2 is a core component of the PRC2 complex, which also includes SUZ12 and EED. This complex catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. The activity of Ezh2 and the PRC2 complex is implicated in regulating the expression of genes involved in cell cycle control, DNA repair, and cell differentiation. Dysregulation of Ezh2 activity is frequently observed in various cancers, making it an important therapeutic target.



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Caption: A diagram illustrating the central role of Ezh2 within the PRC2 complex and its downstream effects on gene silencing and cellular processes.

Comparison of Ezh2-AF647 Antibodies

The following table summarizes the key features of **Ezh2-AF647** antibodies from various vendors based on their product datasheets. This information can help researchers select an antibody based on its specified validation in different applications and its host species compatibility.

Vendor	Product Name	Catalog No.	Clonality	Host	Validated Applications	Recommended Dilution (Flow Cytometry)
Cell Signaling Technology	Ezh2 (D2C9) Rabbit mAb (Alexa Fluor® 647 Conjugate)	45638S	Monoclonal	Rabbit	Flow Cytometry	1:50
BD Biosciences	Alexa Fluor® 647 Mouse Anti-EZH2	563491	Monoclonal	Mouse	Flow Cytometry	5 µl/test
Novus Biologicals	EZH2 Antibody (3B5) [Alexa Fluor® 647]	NBP2-52463AF647	Monoclonal	Mouse	WB, ELISA, FC	Not Specified
Novus Biologicals	EZH2 Antibody [Alexa Fluor® 647]	NBP3-08932AF647	Polyclonal	Rabbit	WB	Not Specified
Bioss Antibodies	EZH2 Polyclonal Antibody, Alexa Fluor 647 conjugated	bs-3521R-A647	Polyclonal	Rabbit	IHC-P	Not Specified

Abcam	Anti-KMT6	ab320457	Monoclonal	Rabbit	Not Specified	Not Specified
	/ EZH2 antibody [SP129] (Alexa Fluor® 647)					

Note: "WB" refers to Western Blot, "IHC-P" to Immunohistochemistry (Paraffin), "FC" to Flow Cytometry, and "ELISA" to Enzyme-Linked Immunosorbent Assay. The absence of a specified dilution does not imply the antibody is unsuitable for that application, but rather that the optimal dilution should be determined by the end-user.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for flow cytometry and immunofluorescence, which should be adapted based on the specific antibody datasheet recommendations and laboratory conditions.

Flow Cytometry Protocol for Intracellular Staining of Ezh2-AF647

- Cell Preparation: Harvest single-cell suspensions from culture or tissue and wash with an appropriate buffer (e.g., PBS).
- Fixation: Fix cells with a suitable fixation buffer (e.g., 4% paraformaldehyde or commercial fixation buffers) for 10-20 minutes at room temperature.
- Permeabilization: Wash the fixed cells and then permeabilize them with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or a commercial permeabilization wash buffer) to allow the antibody to access intracellular targets.
- Antibody Staining: Incubate the permeabilized cells with the **Ezh2-AF647** antibody at the manufacturer's recommended dilution for 30-60 minutes at 4°C, protected from light.
- Washing: Wash the cells twice with permeabilization buffer to remove unbound antibody.

- **Data Acquisition:** Resuspend the cells in a suitable buffer for flow cytometry and acquire data on a flow cytometer equipped with a 633 nm or 635 nm laser for excitation of Alexa Fluor 647.

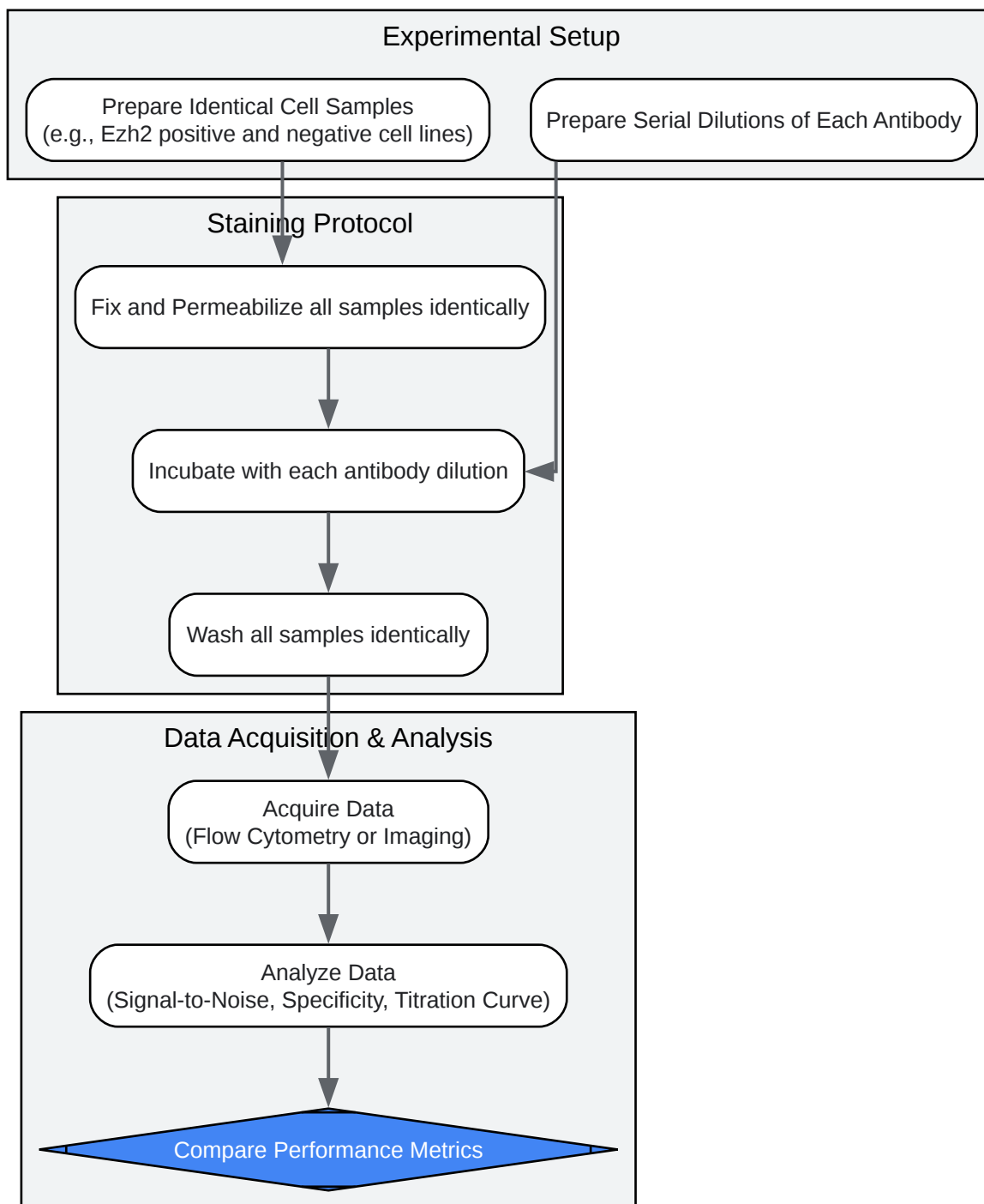
Immunofluorescence Protocol for Ezh2-AF647

- **Cell Seeding and Culture:** Seed cells on a suitable culture surface, such as chamber slides or coverslips, and culture until they reach the desired confluency.
- **Fixation:** Gently wash the cells with PBS and then fix with 4% formaldehyde in PBS for 10-20 minutes at room temperature.
- **Permeabilization:** Wash the cells three times with PBS and then permeabilize with a solution of 0.1-0.5% Triton X-100 in PBS for 15 minutes.
- **Blocking:** Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Dilute the **Ezh2-AF647** antibody in the blocking buffer and incubate with the cells for 1-3 hours at room temperature or overnight at 4°C, protected from light.
- **Washing:** Wash the cells three times with PBS.
- **Nuclear Staining (Optional):** Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) for 5-10 minutes.
- **Mounting and Imaging:** Wash the cells again and mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for AF647 and the nuclear stain.

Experimental Workflow for Antibody Comparison

To rigorously compare the performance of different **Ezh2-AF647** antibodies, a standardized experimental workflow is essential. This ensures that any observed differences are due to the antibodies themselves and not experimental variability.

Workflow for Comparing Ezh2-AF647 Antibody Performance



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Caption: A logical workflow for the systematic comparison of different **Ezh2-AF647** antibodies to ensure a fair and accurate assessment of performance.

Conclusion

The selection of a high-performing antibody is paramount for the success of any immunoassay. While this guide provides a summary of available **Ezh2-AF647** antibodies, researchers are strongly encouraged to perform their own in-house validation and optimization for their specific application and model system. Factors such as clone specificity, lot-to-lot consistency, and signal-to-noise ratio should be carefully evaluated to ensure the generation of reliable and reproducible data. For instance, some antibodies may exhibit cross-reactivity, as has been noted for certain Ezh2 antibodies under specific experimental conditions. Therefore, the inclusion of appropriate positive and negative controls is essential in any experiment.

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